N,N-Diphenyl-4-methoxybenzamide

Nonlinear optics Crystal optics Organic NLO materials

For precise NLO applications, select the 4-methoxy isomer for its unique monoclinic P21/n symmetry, 72% optical transparency, and 418K thermal stability. This high-purity (≥97%) benzamide derivative is essential for reproducible SHG crystals and Vilsmeier-type reagent synthesis. Avoid performance variability from unverified regioisomers.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
CAS No. 16034-40-5
Cat. No. B099281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diphenyl-4-methoxybenzamide
CAS16034-40-5
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
InChIKeyGVALSXYCLDABKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diphenyl-4-methoxybenzamide (CAS 16034-40-5): Technical Specification and Core Identity for Research Procurement


N,N-Diphenyl-4-methoxybenzamide (CAS 16034-40-5) is a tertiary benzamide derivative characterized by a 4-methoxy-substituted benzoyl core and two N-phenyl substituents (molecular formula C20H17NO2, MW 303.36 g/mol) [1][2]. It appears as a white to almost white crystalline powder with a melting point of 140–142 °C, a boiling point of 468.2 °C at 760 mmHg, and a density of 1.178 . The compound is stable under ambient storage conditions and is commercially available in purities ≥97.0% (by nitrogen analysis) from major chemical suppliers for use as a synthetic building block, a precursor to NLO-active crystals, and a specialized reagent in organic transformations [1][2].

N,N-Diphenyl-4-methoxybenzamide: Why In-Class Analogs Cannot Be Interchanged in Critical Applications


N,N-Diphenyl-4-methoxybenzamide belongs to the N,N-diarylbenzamide family, but substitution pattern, particularly the position of the methoxy group on the benzoyl ring, exerts a decisive influence on key performance parameters including optical transparency, thermal stability, nonlinear optical (NLO) efficiency, and crystallographic packing [1]. Procurement of a generic analog—such as the 2-methoxy (2MNNDPB), 3-methoxy (3MNNDPB), unsubstituted (NNDPB), or 4-fluoro (FNNDPB) derivatives—without rigorous consideration of the specific 4-methoxy substitution will yield materials with different crystal symmetries, altered decomposition temperatures, and divergent optical and electronic properties, thereby compromising device performance, synthetic reproducibility, and experimental comparability [1][2]. The quantitative differentiation presented below establishes the precise, data-driven criteria for scientific selection and procurement.

N,N-Diphenyl-4-methoxybenzamide: Comparative Performance Data Against Closest Analogs


Superior Optical Transparency in the Visible Region for NLO Device Integration

The optical transmission in the visible region is a critical parameter for NLO materials used in frequency-doubling and optical switching devices. The 4-methoxy isomer (4MNNDPB) exhibits the highest optical transparency among the methoxy-substituted series, directly impacting device insertion loss and signal integrity. Quantitative UV–Vis analysis reveals that 4MNNDPB achieves 72% transmission, compared to 67% for 2MNNDPB and 59% for 3MNNDPB under identical crystal growth conditions [1].

Nonlinear optics Crystal optics Organic NLO materials

Enhanced Thermal Stability Enabling Broader Processing and Operating Windows

Thermal decomposition temperature determines the maximum processing and operational temperature for organic NLO crystals. Thermogravimetric analysis (TGA/DTA) demonstrates that the 4-methoxy derivative (4MNNDPB) possesses the highest thermal stability among the three regioisomers, with a decomposition onset of 418 K, compared to 354 K for 2MNNDPB and 402 K for 3MNNDPB [1].

Thermal analysis Material stability Crystal engineering

Distinct Nonlinear Optical Activity: Second Harmonic Generation Efficiency

The second harmonic generation (SHG) efficiency, a direct measure of nonlinear optical performance, varies systematically with methoxy substitution. The 4-methoxy isomer (4MNNDPB) exhibits an SHG efficiency 2.2× that of the standard KDP (potassium dihydrogen phosphate) crystal, compared to 2.3× for 2MNNDPB and 2.7× for 3MNNDPB [1]. While 4MNNDPB does not exhibit the absolute highest SHG among the three, its value is precisely characterized and distinct, enabling targeted selection based on the specific trade-off between NLO efficiency, optical transparency, and thermal stability.

Nonlinear optics SHG efficiency Frequency conversion

Unique Monoclinic Crystal Symmetry (P21/n) Differentiating from Orthorhombic and Triclinic Analogs

The crystallographic system and space group govern the material's physical, optical, and electronic properties. Single-crystal X-ray diffraction reveals that 4MNNDPB crystallizes in a monoclinic system with space group P21/n, whereas 2MNNDPB adopts a triclinic system (space group P-1) and 3MNNDPB adopts an orthorhombic system (space group Pbca) [1]. This difference in crystal symmetry is a direct consequence of the 4-methoxy substitution pattern and is not a trivial polymorphic variation—it fundamentally alters the material's anisotropy, optical birefringence, and phase-matching conditions for NLO applications.

Crystallography X-ray diffraction Space group analysis

N,N-Diphenyl-4-methoxybenzamide: Prioritized Application Scenarios Derived from Quantitative Evidence


Organic Nonlinear Optical (NLO) Crystal Growth for Frequency-Doubling and Optical Switching

Based on the directly measured SHG efficiency of 2.2× KDP, optical transparency of 72% in the visible region, and the unique monoclinic P21/n crystal symmetry, N,N-Diphenyl-4-methoxybenzamide (4MNNDPB) is a precisely characterized precursor for growing single crystals intended for second harmonic generation, optical parametric oscillation, and electro-optic modulation [1]. The 418 K thermal stability enables device fabrication processes involving moderate temperature excursions without compromising crystal integrity [1].

Synthetic Building Block for Tertiary Amide-Derived Complexes and Catalytic Transformations

The 4-methoxy substitution pattern and the fully substituted amide nitrogen confer distinct electronic and steric properties that are leveraged in organic synthesis. The compound serves as a precursor to the Vilsmeier-type reagent N,N-Diphenyl-p-methoxyphenylchloromethyleniminium chloride, which enables a one-pot synthesis of ketones from carboxylic acids and Grignard reagents [2]. Its ability to form stable metal complexes is also recognized in coordination chemistry applications .

Calibrated Reference Material for UV–Vis Spectroscopic and Thermal Analysis

Given the well-characterized optical transmission (72% in the visible region) and thermal decomposition onset (418 K) [1], single crystals of 4MNNDPB can serve as a reproducible, in-house reference standard for calibrating UV–Vis spectrophotometers and thermogravimetric analyzers in materials chemistry laboratories, particularly in research groups focused on organic NLO materials.

Model Compound for Structure–Property Relationship Studies in N,N-Diarylbenzamides

The availability of precise comparative data across the 2-, 3-, and 4-methoxy regioisomers [1] establishes N,N-Diphenyl-4-methoxybenzamide as an essential member of a model compound library for investigating how subtle changes in substitution pattern influence crystallographic packing, thermal stability, optical transparency, and NLO efficiency. This application is central to academic and industrial research programs engaged in the rational design of next-generation organic NLO and optoelectronic materials.

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